

LDN-209929 Dihydrochloride: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LDN-209929 dihydrochloride

Cat. No.: B2745620

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For researchers, scientists, and drug development professionals, this document provides comprehensive information on **LDN-209929 dihydrochloride**, a potent and selective Haspin kinase inhibitor. Included are supplier details, purchasing information, in-depth application notes, and detailed experimental protocols.

Introduction

LDN-209929 dihydrochloride is a small molecule inhibitor that demonstrates high potency and selectivity for Haspin kinase, an atypical serine/threonine kinase crucial for the proper execution of mitosis.[1] Haspin's primary substrate is histone H3, which it phosphorylates at threonine 3 (H3T3ph).[2] This phosphorylation event is a key component of the mitotic spindle assembly checkpoint, ensuring accurate chromosome segregation. Inhibition of Haspin kinase by LDN-209929 disrupts this process, leading to mitotic defects and cell cycle arrest, making it a valuable tool for cancer research and cell biology studies.

Supplier and Purchasing Information

LDN-209929 dihydrochloride is available from various biochemical suppliers. Researchers should always refer to the supplier's datasheet for the most current information.

Supplier	Catalog Number	Purity	Available Quantities
MedChemExpress	HY-110320	98.33%	10 mM * 1 mL in DMSO, 5 mg, 10 mg, 50 mg, 100 mg
ProbeChem	PC-23395	>98%	5 mg, 10 mg
APExBIO	A8647	>98%	5 mg, 10 mg, 50 mg

Application Notes

Mechanism of Action

LDN-209929 is an ATP-competitive inhibitor of Haspin kinase.^[3] By binding to the ATP-binding pocket of Haspin, it prevents the transfer of a phosphate group to its substrate, histone H3. The primary consequence of Haspin inhibition is the reduction of histone H3 threonine 3 phosphorylation (H3T3ph) during mitosis. This specific phosphorylation mark is essential for the recruitment of the chromosomal passenger complex (CPC), which includes Aurora B kinase, to the centromeres. The proper localization and activity of the CPC are critical for correcting improper microtubule-kinetochore attachments and ensuring sister chromatid cohesion. Disruption of this pathway by LDN-209929 leads to chromosome misalignment, premature sister chromatid separation, and ultimately, mitotic arrest.

Kinase Selectivity Profile

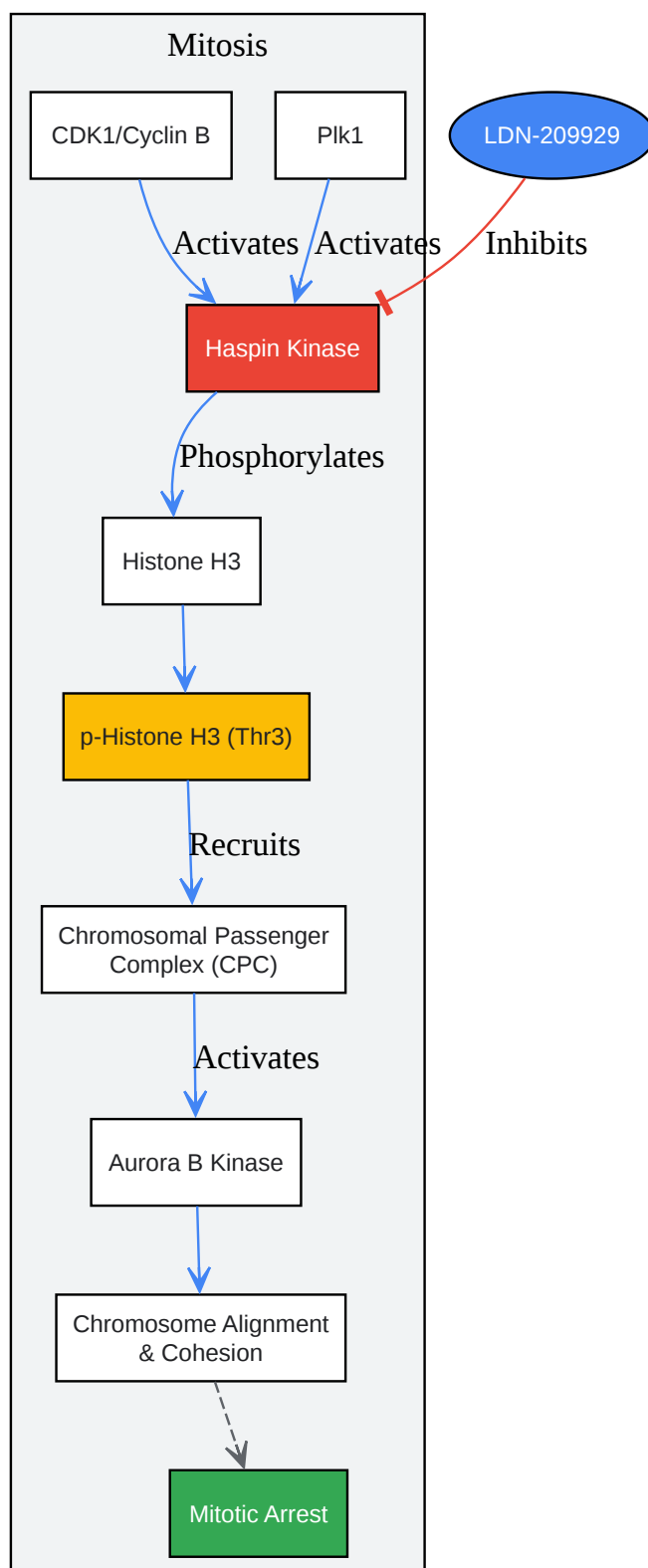
LDN-209929 exhibits significant selectivity for Haspin kinase over other kinases, most notably DYRK2. This selectivity is crucial for minimizing off-target effects and ensuring that observed cellular phenotypes are a direct result of Haspin inhibition.

Kinase	IC50 (nM)
Haspin	55 ^[1] ^[4]
DYRK2	9,900 ^[1] ^[4]

Note: IC50 values can vary slightly between different assays and experimental conditions.

Signaling Pathway

The following diagram illustrates the central role of Haspin kinase in the mitotic signaling pathway and the point of intervention for LDN-209929.



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Haspin Kinase Signaling Pathway in Mitosis.

Experimental Protocols

In Vitro Haspin Kinase Assay

This protocol is designed to measure the enzymatic activity of Haspin kinase and assess the inhibitory potential of LDN-209929 in a controlled, cell-free environment.

Materials:

- Recombinant human Haspin kinase
- Histone H3 protein or a peptide substrate (e.g., residues 1-21 of histone H3)
- **LDN-209929 dihydrochloride**
- Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- [γ -³²P]ATP or [γ -³³P]ATP
- ATP solution
- Phosphocellulose paper or SDS-PAGE equipment
- Scintillation counter or phosphorimager

Procedure:

- Prepare a stock solution of LDN-209929 in DMSO.
- Prepare serial dilutions of LDN-209929 in kinase assay buffer.
- In a microcentrifuge tube or 96-well plate, combine recombinant Haspin kinase and the histone H3 substrate in kinase assay buffer.
- Add the diluted LDN-209929 or DMSO (vehicle control) to the reaction mixture and incubate for 10-15 minutes at room temperature.
- Initiate the kinase reaction by adding a mixture of cold ATP and [γ -³²P]ATP.

- Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding a stop solution (e.g., phosphoric acid for phosphocellulose paper or SDS-PAGE loading buffer).
- Spot a portion of the reaction mixture onto phosphocellulose paper and wash extensively to remove unincorporated ATP. Alternatively, run the samples on an SDS-PAGE gel.
- Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.
- Calculate the percentage of inhibition for each concentration of LDN-209929 and determine the IC50 value.



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In Vitro Haspin Kinase Assay Workflow.

Cell-Based Assay for Histone H3 Phosphorylation

This protocol utilizes Western blotting to assess the effect of LDN-209929 on the phosphorylation of histone H3 at threonine 3 in cultured cells.

Materials:

- Cell line of interest (e.g., HeLa, U2OS)
- Cell culture medium and supplements
- **LDN-209929 dihydrochloride**
- DMSO (vehicle control)
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

- BCA protein assay kit
- SDS-PAGE equipment
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-Histone H3 (Thr3), anti-total Histone H3
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Seed cells in a multi-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of LDN-209929 or DMSO for a specified time (e.g., 24 hours).
- Lyse the cells using lysis buffer and collect the total protein lysates.
- Determine the protein concentration of each lysate using a BCA assay.
- Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.
- Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-Histone H3 (Thr3) overnight at 4°C.

- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane (optional) and re-probe with an antibody against total Histone H3 as a loading control.
- Quantify the band intensities to determine the relative levels of H3T3 phosphorylation.

Immunofluorescence Staining for Mitotic Phenotypes

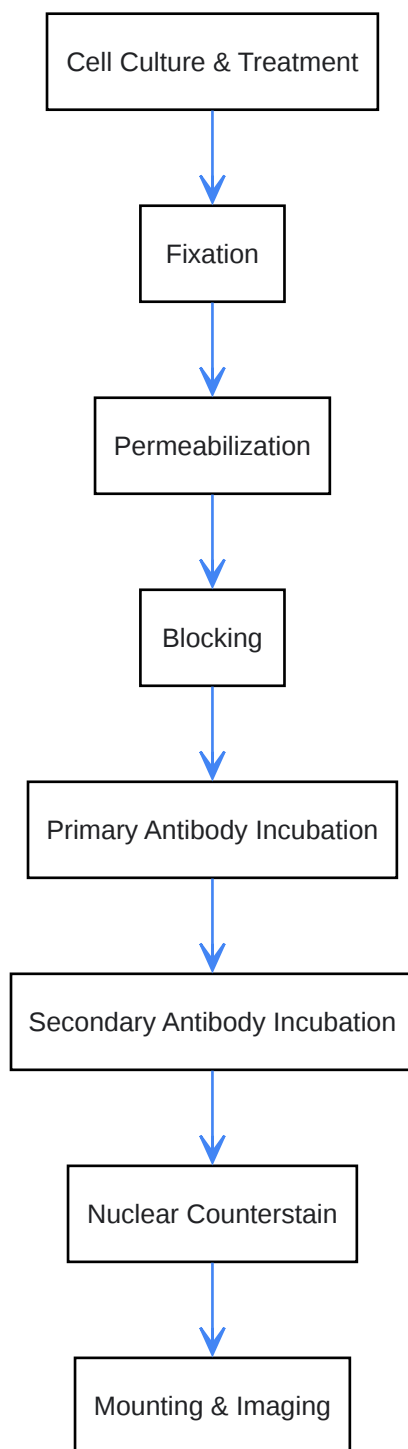
This protocol allows for the visualization of cellular and chromosomal changes induced by LDN-209929 treatment.

Materials:

- Cells grown on coverslips
- **LDN-209929 dihydrochloride**
- DMSO (vehicle control)
- Paraformaldehyde (PFA) or methanol for fixation
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 1% BSA in PBS)
- Primary antibodies: anti- α -tubulin (for microtubules), anti-phospho-Histone H3 (Thr3)
- Fluorophore-conjugated secondary antibodies
- DAPI or Hoechst for nuclear counterstaining
- Antifade mounting medium
- Fluorescence microscope

Procedure:

- Treat cells grown on coverslips with LDN-209929 or DMSO for the desired time.
- Fix the cells with 4% PFA for 10-15 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C.
- Permeabilize the cells with permeabilization buffer for 10 minutes.
- Block non-specific antibody binding with blocking buffer for 30-60 minutes.
- Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
- Wash the coverslips with PBS.
- Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
- Wash the coverslips with PBS.
- Counterstain the nuclei with DAPI or Hoechst for 5 minutes.
- Mount the coverslips onto microscope slides using antifade mounting medium.
- Visualize the cells using a fluorescence microscope, capturing images of mitotic spindles and chromosome alignment.



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- To cite this document: BenchChem. [LDN-209929 Dihydrochloride: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2745620#ldn-209929-dihydrochloride-supplier-and-purchasing-information]

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